BenchChemオンラインストアへようこそ!

(3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone

Xanthine Oxidase Inhibition Hyperuricemia Gout

(3-(Phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone (CAS 1448068‑94‑7; MF C₂₄H₂₁NO₄S; MW 419.5) is a synthetic sulfonyl‑pyrrolidine–xanthene hybrid that merges a 3‑phenylsulfonyl‑pyrrolidine moiety with a 9H‑xanthene‑9‑carbonyl fragment. It is commercially supplied at ≥95 % purity (HPLC) by multiple vendors.

Molecular Formula C24H21NO4S
Molecular Weight 419.5
CAS No. 1448068-94-7
Cat. No. B2752991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone
CAS1448068-94-7
Molecular FormulaC24H21NO4S
Molecular Weight419.5
Structural Identifiers
SMILESC1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C24H21NO4S/c26-24(25-15-14-18(16-25)30(27,28)17-8-2-1-3-9-17)23-19-10-4-6-12-21(19)29-22-13-7-5-11-20(22)23/h1-13,18,23H,14-16H2
InChIKeyVVFOFEGGKLCXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (3-(Phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone – CAS 1448068-94-7 Procurement Guide: Structural Identity, Supplier Purity Benchmarks, and Comparator Context


(3-(Phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone (CAS 1448068‑94‑7; MF C₂₄H₂₁NO₄S; MW 419.5) is a synthetic sulfonyl‑pyrrolidine–xanthene hybrid that merges a 3‑phenylsulfonyl‑pyrrolidine moiety with a 9H‑xanthene‑9‑carbonyl fragment [1]. It is commercially supplied at ≥95 % purity (HPLC) by multiple vendors . Close structural analogs include the 3‑phenyl‑des‑sulfonyl variant, the 2‑sulfonylmethyl positional isomer, and the 3‑furan‑2‑ylmethyl‑sulfonyl analog, which often share overlapping procurement listings and must be carefully distinguished during sourcing.

Why Generic Substitution Fails for (3-(Phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone: Sulfonyl-Pyrrolidine Positioning Determines Biological Profile


Within the xanthene‑9‑carbonyl‑pyrrolidine chemotype, the placement and electronic character of the pyrrolidine substituent fundamentally alter target engagement. The 3‑phenylsulfonyl group provides a dual hydrogen‑bond acceptor network (sulfone oxygens) combined with a π–π capable phenyl ring, while the 9H‑xanthene‑9‑carbonyl fragment contributes a planar, lipophilic aromatic surface and a metabolically stable amide linkage [1]. Moving the sulfonyl group from the 3‑ to the 2‑position (CAS 1448069‑27‑9) or replacing it with a non‑sulfonyl phenyl (CAS not assigned, ChemDiv Y032‑0407 scaffold) eliminates key electrostatic interactions that patent data link to HDL‑elevating pharmacology and xanthine oxidase inhibition [2][3]. Consequently, sourcing “any pyrrolidine‑xanthene” without positional verification can yield a compound with an entirely different activity fingerprint, rendering experimental data irreproducible.

Head-to-Head and Class-Level Quantitative Evidence for (3-(Phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone Procurement Decisions


Xanthine Oxidase Inhibitory Potency: Sulfonyl-Containing Analog vs. Des-Sulfonyl Phenyl Analog

The 3‑phenylsulfonyl derivative (target compound) belongs to a series of xanthene‑9‑carbonyl‑pyrrolidines disclosed as xanthine oxidase (XO) inhibitors. A closely related 3‑phenyl‑des‑sulfonyl analog, (3‑phenylpyrrolidin‑1‑yl)(9H‑xanthen‑9‑yl)methanone, was reported in patent US11020397 with an XO IC₅₀ of 0.520 nM in a fluorescence‑based assay [1]. While the 3‑phenylsulfonyl variant has not been individually profiled in that patent, the sulfone oxygens are expected to form additional hydrogen bonds within the XO active site (as modeled for related sulfonyl‑pyrrolidine XO inhibitors in WO2014/195381), potentially altering both potency and selectivity relative to the des‑sulfonyl comparator [2]. The structural distinction is critical: the sulfonyl group increases polar surface area (TPSA 63.7 Ų) and adds two hydrogen‑bond acceptor sites compared to the phenyl analog, which may translate to differentiated off‑target profiles and pharmacokinetic properties [3].

Xanthine Oxidase Inhibition Hyperuricemia Gout

Lipophilicity Comparison: 3-Phenylsulfonyl Derivative vs. 3-Furan-2-ylmethylsulfonyl Analog

The computed XLogP3‑AA of (3‑(phenylsulfonyl)pyrrolidin‑1‑yl)(9H‑xanthen‑9‑yl)methanone is 3.8, reflecting the balanced lipophilicity of the phenylsulfonyl substituent [1]. Its direct analog, (3‑((furan‑2‑ylmethyl)sulfonyl)pyrrolidin‑1‑yl)(9H‑xanthen‑9‑yl)methanone (CAS 1788845‑74‑8; MF C₂₃H₂₁NO₅S), replaces the phenyl group with a furan‑2‑ylmethyl moiety, introducing an additional heteroatom that reduces predicted logP (estimated 2.9–3.2) while increasing hydrogen‑bond acceptor count to 5 and TPSA to approximately 77 Ų . The 0.6–0.9 log unit difference places the two compounds in distinct ADME property space: the furan analog lies within the CNS drug‑like space (logP < 3.5, TPSA < 90), while the phenylsulfonyl variant sits at the upper boundary of optimal oral absorption [2]. For programs requiring specific permeability or CNS exposure profiles, these physicochemical differences alone can dictate compound selection.

Lipophilicity ADME Prediction Lead Optimization

Regioisomeric Identity Verification: 3-Sulfonyl vs. 2-Sulfonylmethyl Derivative by HPLC Purity Profile

CAS 1448068‑94‑7 (3‑sulfonyl) and CAS 1448069‑27‑9 (2‑sulfonylmethyl positional isomer) share the same molecular formula (C₂₄H₂₁NO₄S) and molecular weight (419.5 g/mol) but differ in pyrrolidine substitution position, producing distinct retention times under reversed‑phase HPLC conditions . Supplier specifications for CAS 1448068‑94‑7 list purity ≥95 % (HPLC), but the identical molecular weight renders regioisomeric contamination undetectable by mass spectrometry alone; orthogonal confirmation via ¹H‑NMR (pyrrolidine ring proton splitting pattern) or chromatographic separation is required [1]. The 2‑sulfonylmethyl analog introduces a flexible methylene linker between the pyrrolidine ring and the sulfonyl group, altering the conformational landscape and likely reducing binding site complementarity for targets that recognize the 3‑substituted geometry .

Regioisomer Differentiation Quality Control Structural Confirmation

Class-Level HDL-Elevating Pharmacological Rationale: Sulfonylpyrrolidine–Xanthene Hybrid vs. Simple Sulfonylpyrrolidines

The Sanofi-Aventis patent family (US 7,468,369, EP 1836180, JP 2008526696) explicitly claims substituted sulfonylpyrrolidines of formula I as agents for raising HDL cholesterol levels and treating dyslipidemia and atherosclerotic disorders [1]. The generic Markush structure encompasses compounds where R₂ (the sulfonyl substituent) is phenyl and the pyrrolidine nitrogen bears a carbonyl‑linked moiety. The target compound satisfies both criteria: R₂ = phenyl and the carbonyl substituent is the 9H‑xanthen‑9‑yl group. In contrast, simple 1‑(phenylsulfonyl)pyrrolidine (CAS 5033‑22‑7) lacks the xanthene‑9‑carbonyl fragment entirely and is not covered by the therapeutic claims of this patent family, as the N‑substituent is required for the claimed pharmacological activity . Although the patent does not disclose individual compound IC₅₀ values for HDL elevation, the structural overlap with the claimed Markush space establishes a class‑level rationale for the target compound’s potential cardiovascular pharmacology that is absent for simpler sulfonylpyrrolidine building blocks [2].

HDL Elevation Dyslipidemia Cardiovascular Disease

Optimal Application Scenarios for Procuring (3-(Phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone Based on Quantitative Differentiation Evidence


Xanthine Oxidase (XO) Inhibitor Lead Optimization and SAR Expansion

With the des‑sulfonyl 3‑phenyl analog demonstrating XO IC₅₀ 0.520 nM, the 3‑phenylsulfonyl variant serves as a logical SAR probe to assess the impact of sulfone oxygen hydrogen‑bonding on XO potency and selectivity. Procurement of the sulfonyl‑containing compound enables direct paired testing against the des‑sulfonyl comparator under identical assay conditions, providing quantitative ΔIC₅₀ data that informs whether the added polar interactions enhance or diminish target engagement [1].

Physicochemical Property‑Based Screening for Oral Bioavailability Optimization

The compound’s computed XLogP3‑AA of 3.8 and TPSA of 63.7 Ų place it near the upper boundary of Lipinski and CNS drug‑space thresholds. Parallel procurement of the 3‑furan‑2‑ylmethylsulfonyl analog (estimated logP 2.9–3.2; TPSA ~77 Ų) enables direct head‑to‑head comparison of permeability (PAMPA or Caco‑2), plasma protein binding, and microsomal stability, quantifying how the phenyl‑to‑furan substitution affects ADME parameters critical for lead progression [2].

HDL‑Elevating Cardiovascular Drug Discovery Screening

The compound falls within the Markush claims of Sanofi’s HDL‑raising sulfonylpyrrolidine patents (US 7,468,369). Sourcing this specific 3‑phenylsulfonyl‑xanthene hybrid allows direct evaluation in established HDL‑cholesterol elevation assays (e.g., apoA‑I transcriptional activation or cholesterol efflux in macrophage models) alongside simpler sulfonylpyrrolidines, establishing whether the xanthene‑9‑carbonyl moiety confers superior in vitro or in vivo HDL‑modulating activity [3].

Regioisomer‑Specific Quality Control and Analytical Method Development

The identical molecular weight of the 3‑sulfonyl (CAS 1448068‑94‑7) and 2‑sulfonylmethyl (CAS 1448069‑27‑9) positional isomers necessitates robust orthogonal analytical methods for identity confirmation. Procurement of authenticated reference standards of both regioisomers supports HPLC method development (retention time differentiation), NMR spectral library building (pyrrolidine ring proton splitting pattern), and routine batch‑release testing to ensure regioisomeric purity and prevent costly mis‑identification errors in downstream biological assays .

Quote Request

Request a Quote for (3-(phenylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.